The compound 2-Cinnamoyl-3-methylquinoxaline has not been directly studied in the provided papers; however, related compounds such as methyl cinnamate and cinnarizine have been investigated for their biological activities and effects on cellular processes. Methyl cinnamate, a natural flavor compound found in Zanthoxylum armatum, has been shown to possess antimicrobial and tyrosinase inhibitor activities. It has also been studied for its effects on adipocyte differentiation and metabolism1. On the other hand, cinnarizine, along with flunarizine, is a piperazine derivative with calcium antagonist and anticonvulsant properties, and its impact on mitochondrial function has been explored, particularly in the context of parkinsonism2.
Methyl Cinnamate in Adipocyte DifferentiationMethyl cinnamate has been found to inhibit adipocyte differentiation in 3T3-L1 preadipocytes. The study revealed that this compound suppresses triglyceride accumulation and down-regulates the expression of key adipogenic transcription factors such as SREBP-1, PPARγ, and C/EBPα. The inhibition of PPARγ activity and adipocyte differentiation by methyl cinnamate could be partially reversed by the PPARγ agonist troglitazone, suggesting a targeted mechanism of action. Additionally, methyl cinnamate was shown to stimulate the expression of CaMKK2 and phospho-AMP-activated protein kinase (AMPK) during adipogenesis, indicating that its antiadipogenic activity is mediated, at least in part, by the CaMKK2-AMPK signaling pathway1.
Cinnarizine and Flunarizine in Mitochondrial FunctionCinnarizine and flunarizine have been implicated in the aggravation or induction of parkinsonism, which led to the investigation of their effects on mitochondrial respiration. The study found that both drugs inhibited respiration rates in intact mitochondria from rat liver, with substrates entering at Complex I and Complex II. The inhibition of Complex I is near the ubiquinone-binding site and is not competitive with respect to ubiquinone, while the inhibition of Complex II appears to be due to competition with ubiquinone. Furthermore, flunarizine was found to cause NADH-dependent generation of superoxide in submitochondrial particles, which could be a significant factor in the aggravation or induction of parkinsonism, especially in elderly patients with already impaired mitochondrial function2.
Methyl Cinnamate in Metabolic ResearchThe findings on methyl cinnamate's role in inhibiting adipocyte differentiation have significant implications for metabolic research, particularly in the study of obesity and related metabolic disorders. By understanding the molecular mechanisms through which methyl cinnamate affects adipogenesis, new therapeutic strategies could be developed to combat obesity and improve metabolic health1.
Cinnarizine and Flunarizine in Neurological DisordersThe research on cinnarizine and flunarizine provides insights into the potential side effects of these drugs, especially in the context of neurological disorders such as parkinsonism. The mitochondrial inhibitory effects observed suggest that caution should be exercised when prescribing these drugs to elderly patients or those with pre-existing mitochondrial dysfunction. This research could guide the development of safer therapeutic alternatives for treating vertigo and circulatory disorders without the risk of exacerbating parkinsonism2.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8